molecular formula C18H13Cl2N3O3 B12685823 1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- CAS No. 107659-74-5

1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-

Cat. No.: B12685823
CAS No.: 107659-74-5
M. Wt: 390.2 g/mol
InChI Key: BXYIZXJCUAYVBX-SJLPKXTDSA-N
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Description

1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that belongs to the class of dioxolanes These compounds are characterized by a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. Common starting materials might include chlorophenyl derivatives and triazole compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituents involved, often requiring specific catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique structure could make it a valuable building block for designing new materials or catalysts.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the triazole ring is particularly interesting for its bioactivity.

Medicine

Medicinal applications might include the development of new pharmaceuticals. The compound’s structure suggests potential activity against certain diseases, possibly as an antifungal or anticancer agent.

Industry

In industry, this compound could be used in the production of polymers or as a precursor for specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets like enzymes or receptors, modulating their activity. The triazole ring could play a crucial role in binding to these targets, while the dioxolane ring might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolan-2-one derivatives: Compounds with similar dioxolane rings but different substituents.

    Triazole-containing compounds: Molecules with triazole rings that exhibit similar bioactivity.

Uniqueness

What sets 1,3-Dioxolan-2-one, 4,5-bis(2-chlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- apart is its specific combination of functional groups and stereochemistry. This unique structure could result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

107659-74-5

Molecular Formula

C18H13Cl2N3O3

Molecular Weight

390.2 g/mol

IUPAC Name

(4S,5R)-4,5-bis(2-chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C18H13Cl2N3O3/c19-14-7-3-1-5-12(14)16-18(26-17(24)25-16,9-23-11-21-10-22-23)13-6-2-4-8-15(13)20/h1-8,10-11,16H,9H2/t16-,18-/m1/s1

InChI Key

BXYIZXJCUAYVBX-SJLPKXTDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl)Cl

Origin of Product

United States

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